

Methanesulfonyl Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methanesulfonyl chloride*

Cat. No.: *B041677*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonyl chloride (MsCl) is a highly reactive organosulfur compound that serves as a cornerstone reagent in modern organic synthesis. Its potent electrophilicity and ability to transform poor leaving groups into excellent ones make it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of the physical and chemical properties of **methanesulfonyl chloride**, detailed experimental protocols for its key reactions, and a discussion of its mechanistic pathways.

Core Physical and Chemical Properties

Methanesulfonyl chloride is a colorless to pale yellow liquid with a pungent, unpleasant odor. [1][2] It is a corrosive substance and a lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1][3]

Physical Properties

The key physical properties of **methanesulfonyl chloride** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	$\text{CH}_3\text{SO}_2\text{Cl}$	[1][4]
Molecular Weight	114.55 g/mol	[5][6]
Appearance	Colorless to pale yellow liquid	[2][5][7]
Odor	Pungent, unpleasant	[1][8]
Density	1.480 g/cm ³ at 25 °C	[1][5][8]
Melting Point	-32 °C to -33 °C	[1][5][7][8]
Boiling Point	161 °C at 730 mmHg; 60 °C at 21 mmHg	[1][2][5][8]
Solubility	Soluble in polar organic solvents such as alcohol, ether, dichloromethane, and toluene.[1][5][8] It reacts with water.[1]	[1][5][8]
Refractive Index (n ²⁰ /D)	1.452	[6][8][9][10]
Vapor Pressure	3.09 mmHg at 25 °C	[2]

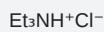
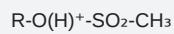
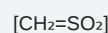
Chemical Properties and Reactivity

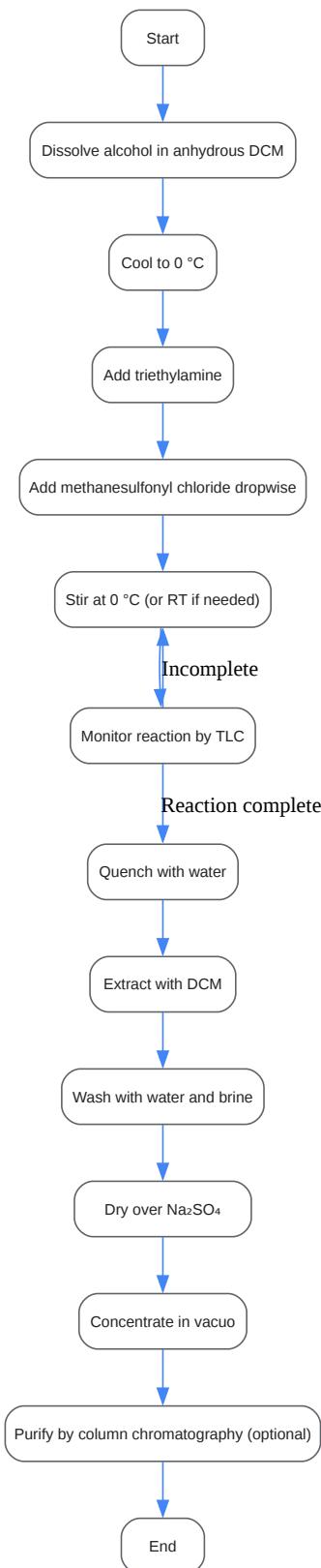
Methanesulfonyl chloride's utility in organic synthesis stems from the highly electrophilic nature of its sulfur atom, which is susceptible to attack by a wide range of nucleophiles.[11] This reactivity is the basis for its primary applications in the formation of methanesulfonates (mesylates) and methanesulfonamides.

Reactivity Profile:

- Reaction with Alcohols (Mesylation): **Methanesulfonyl chloride** reacts readily with primary and secondary alcohols in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form methanesulfonates.[10][11] The resulting mesylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution and elimination reactions.[11][12]

- Reaction with Amines: Primary and secondary amines react with **methanesulfonyl chloride** to yield highly stable methanesulfonamides.[1][13] This reaction is often used to protect amine functionalities during multi-step syntheses due to the sulfonamide's resistance to a wide range of acidic and basic conditions.[8][14]
- Hydrolysis: **Methanesulfonyl chloride** reacts with water, and the mechanism is pH-dependent.[4] At low pH, it proceeds via direct nucleophilic attack by water. At higher pH (above 6.7), the reaction is believed to proceed through a rate-determining attack by hydroxide to form a highly reactive sulfene intermediate ($\text{CH}_2=\text{SO}_2$), which is then trapped by water.[4]
- Formation of Sulfene: In the presence of a strong, non-nucleophilic base like triethylamine, **methanesulfonyl chloride** can undergo an elimination reaction to form sulfene ($\text{CH}_2=\text{SO}_2$), a highly reactive intermediate.[13][15]

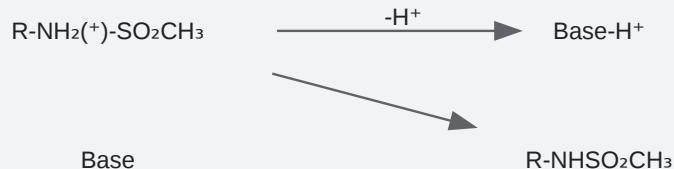



Key Reactions and Experimental Protocols

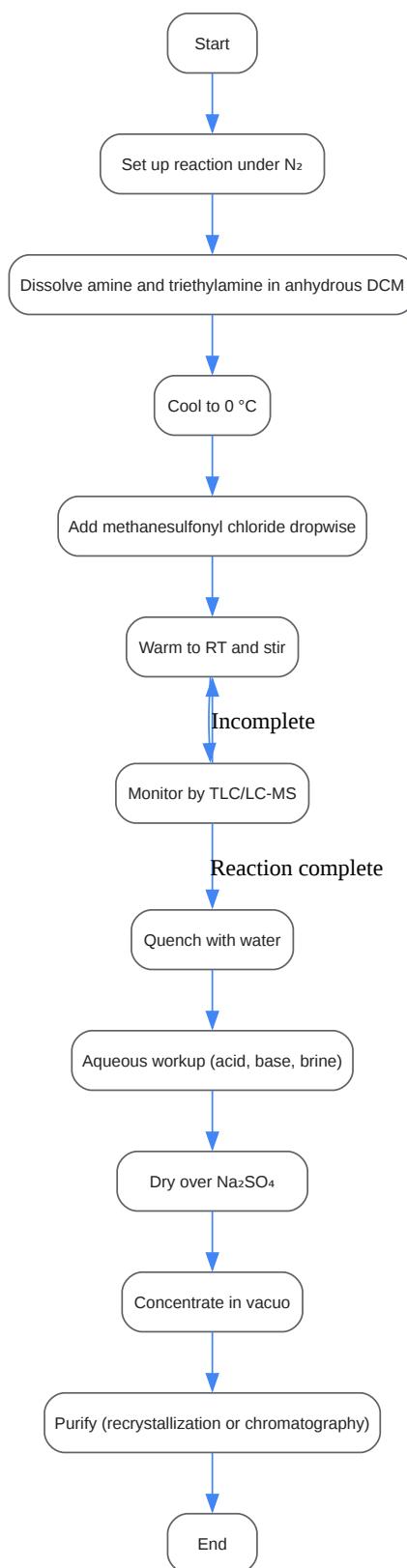

Mesylation of Alcohols

The conversion of an alcohol to a mesylate is a fundamental transformation that activates the hydroxyl group for subsequent reactions.

General Reaction Mechanism:

The reaction is believed to proceed via one of two primary mechanisms, depending on the reaction conditions. The more commonly accepted mechanism for reactions with triethylamine involves the formation of a sulfene intermediate.


Step 1: Formation of Sulfene Intermediate**Step 2: Nucleophilic Attack by Alcohol****Step 3: Deprotonation**



Step 1: Nucleophilic Attack

Step 2: Deprotonation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Mesylates From Alcohols - www.rhodium.ws [chemistry.mdma.ch]
- 3. Methanesulfonyl chloride webbook.nist.gov
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. old.iupac.org [old.iupac.org]
- 7. Methanesulfonyl chloride(124-63-0) 13C NMR spectrum chemicalbook.com
- 8. benchchem.com [benchchem.com]
- 9. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 10. benchchem.com [benchchem.com]
- 11. Methanesulfonyl chloride | CH₃ClO₂S | CID 31297 - PubChem pubchem.ncbi.nlm.nih.gov
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Methanesulfonyl chloride - Wikipedia en.wikipedia.org
- 14. Sulfonyl Protective Groups | Chem-Station Int. Ed. en.chem-station.com
- 15. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com study.com
- To cite this document: BenchChem. [Methanesulfonyl Chloride: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b041677#methanesulfonyl-chloride-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com